4-methoxy-3-nitrobenzenesulfonamide

Regioselectivity Synthetic Intermediate Sulfonamide Isomers

A polysubstituted aromatic sulfonamide where the ortho-nitro group relative to methoxy creates a unique electronic environment-critical for regioselective S_NAr and reduction to the ortho-amino phenol equivalent. Unlike 3-nitro or 4-methoxy analogs, this precise 1,2,4-substitution pattern is non-negotiable for: - Benzimidazole/benzoxazole synthesis via nitro reduction - Herbicidal sulfonylurea intermediates (ALS enzyme targeting) - Acid Alizarin Violet N dye production Supplied as a research-grade building block with full analytical data.

Molecular Formula C7H8N2O5S
Molecular Weight 232.22 g/mol
CAS No. 22939-93-1
Cat. No. B3022569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-nitrobenzenesulfonamide
CAS22939-93-1
Molecular FormulaC7H8N2O5S
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3,(H2,8,12,13)
InChIKeyJESBYSXPKUMFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitrobenzenesulfonamide (CAS 22939-93-1): A Strategic Nitro-Methoxy Sulfonamide Building Block


4-Methoxy-3-nitrobenzenesulfonamide (CAS 22939-93-1) is a polysubstituted aromatic sulfonamide, characterized by the specific positioning of an electron-withdrawing nitro group (-NO₂) ortho to an electron-donating methoxy group (-OCH₃) and meta to the sulfonamide (-SO₂NH₂) functionality . This unique ortho-substitution pattern distinguishes it from other nitrobenzenesulfonamide isomers and is critical for its role as a versatile synthetic intermediate. The compound serves as a key precursor in the synthesis of more complex molecules, including pharmaceuticals [1], agrochemicals [2], and dyes [3], primarily due to the distinct reactivity conferred by its functional group arrangement.

Ortho-nitro/para-methoxy regiochemistry enables selective SNAr and reduction sequences
Versatile building block for pharmaceutical, agrochemical, and dye synthesis
Vendor-specified purity supports reproducible downstream chemistry

Why Substituting 4-Methoxy-3-nitrobenzenesulfonamide with Common Analogs Risks Synthetic Failure


The interchangeability of substituted benzenesulfonamides is highly constrained by the precise regiochemistry of their ring substituents. 4-Methoxy-3-nitrobenzenesulfonamide's distinct 1,2,4-substitution pattern (methoxy at C4, nitro at C3 relative to the sulfonamide at C1) dictates its reactivity in key synthetic transformations, such as nucleophilic aromatic substitution (S_NAr) and reduction sequences [1]. While analogs like 3-nitrobenzenesulfonamide (lacking the activating methoxy group) or 4-methoxybenzenesulfonamide (lacking the strongly electron-withdrawing nitro group) are commercially available, their differing electronic and steric properties render them unsuitable substitutes. The nitro group in the target compound is critical for directing subsequent modifications [2], and its position ortho to the methoxy group creates a unique electronic environment essential for achieving the desired regioselectivity in downstream reactions, a specificity that generic substitutions cannot guarantee.

Target attribute
Ortho-nitro, para-methoxy substitution pattern provides strong electron withdrawal and activation for SNAr
Substitute risk
4-Methoxybenzenesulfonamide lacks the nitro group; SNAr activation is lost, drastically slowing diversification
Target attribute
Electron-donating methoxy in para position modulates ring electronics and directs electrophilic substitution
Substitute risk
3-Nitrobenzenesulfonamide lacks the methoxy group, altering electron density and potentially changing regioselectivity
Target attribute
Exact regioisomeric identity (1,2,4-substitution) is essential for correct downstream reaction pathways
Substitute risk
3-Methoxy-4-nitro regioisomer (different substitution order) may lead to divergent products and selectivity profiles

Quantitative Differentiation of 4-Methoxy-3-nitrobenzenesulfonamide: Evidence for Informed Procurement


Regiochemical Purity and Isomeric Integrity for Downstream Reaction Fidelity

A critical differentiator for this compound is its specific ortho-nitro, para-methoxy substitution pattern. A close regioisomer, 3-methoxy-4-nitrobenzene-1-sulfonamide (CAS not specified in search results), presents a different substitution pattern that can lead to vastly different reaction outcomes. The target compound's identity can be confirmed by its distinct physical properties .

Regioisomer identity
Cross-study comparable
Identical MW (232.21 g/mol) to 3-methoxy-4-nitro regioisomer, but distinct boiling point, density, and HPLC retention
Correct regioisomer essential for reaction fidelity; specify CAS 22939-93-1
Physical property differences arise from altered dipole moments and packing
Regioselectivity Synthetic Intermediate Sulfonamide Isomers

Enhanced Reactivity in Nucleophilic Aromatic Substitution Due to Ortho-Nitro Group

The ortho-nitro group in 4-methoxy-3-nitrobenzenesulfonamide significantly activates the ring towards nucleophilic aromatic substitution (S_NAr) by stabilizing the negative charge in the Meisenheimer complex intermediate [1]. In contrast, the meta-nitro isomer (e.g., 4-methoxy-2-nitrobenzenesulfonamide) is substantially less activated, while the para-nitro isomer (4-methoxybenzenesulfonamide) lacks this activation entirely.

SNAr activation
Class-level inference
Ortho-nitro group activates ring toward SNAr; rate enhancement >10⁵ compared to unactivated systems (textbook class-level)
Supports efficient nucleophilic diversification; direct kinetic data for this scaffold not reported
Reaction with amines in DMF/DMSO at elevated temperature
Nucleophilic Aromatic Substitution SNAr Leaving Group Activation

High Purity and Vendor-Defined Specifications as a Procurement Differentiator

Reproducibility in research and industrial processes is contingent on the defined purity and consistent quality of starting materials. Reputable vendors offer 4-methoxy-3-nitrobenzenesulfonamide with minimum purity specifications of 95-97%, a critical quality attribute (CQA) for ensuring reliable outcomes .

Purity specification
Data to verify
Minimum purity 95% (AKSci) / 97% (Leyan); unique chromatographic signature due to substitution pattern
Vendor-defined purity supports batch-to-batch consistency for research and scale-up
Review Certificate of Analysis for lot-specific values
Chemical Purity Quality Control Vendor Specifications

Solid-State Packing and Hydrogen Bonding as a Determinant of Physicochemical Properties

The intermolecular interactions of 4-methoxy-3-nitrobenzenesulfonamide in the solid state are distinct from other nitrobenzenesulfonamide regioisomers. While direct data for the parent sulfonamide is unavailable, studies on closely related N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrate that the substitution pattern profoundly influences hydrogen bonding and crystal packing, which in turn affects solubility, stability, and processability [1].

Solid-state packing
Class-level inference
Ortho-nitro isomer forms 2D sheet-like packing vs 3D network for meta-nitro analog (N-aryl derivatives studied)
Solid-state morphology influences solubility and processability; parent compound inferred from structural analogs
Direct single-crystal data for 4-methoxy-3-nitrobenzenesulfonamide not yet reported
Crystal Engineering Solid-State Chemistry Intermolecular Interactions

Definitive Application Scenarios for 4-Methoxy-3-nitrobenzenesulfonamide (CAS 22939-93-1) Based on Empirical Evidence


Precursor for ortho-Diamine Synthesis in Heterocyclic Scaffold Construction

The ortho-nitro group in 4-methoxy-3-nitrobenzenesulfonamide is ideally positioned for selective reduction to the corresponding amine, 3-amino-4-methoxybenzenesulfonamide . This ortho-amino phenol equivalent is a crucial building block for synthesizing benzimidazole, benzoxazole, and quinazolinone heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals. The presence of the sulfonamide group provides an additional handle for late-stage functionalization, making this compound a highly efficient entry point into diverse chemical space.

Targeted Synthesis of Acid Alizarin Violet N and Related Azo Dyes

The compound is a documented and essential intermediate in the synthesis of 'Acid Alizarin Violet N' derivatives, a class of azo dyes [1]. The specific sequence of reactions involves conversion to the sulfonyl chloride, amidation, ether hydrolysis, nitro group reduction, diazotization, and finally coupling with a naphthol. This established and peer-reviewed route underscores the compound's irreplaceable role in producing specific colorants, where the exact substitution pattern is non-negotiable for achieving the desired spectral properties and dyeing performance.

Agrochemical Intermediate for Herbicidal Sulfonamide Derivatives

Patents describe the use of sulfonamide derivatives, for which 4-methoxy-3-nitrobenzenesulfonamide serves as a core intermediate, in the synthesis of herbicidal agents [2]. The electron-withdrawing nitro group and the electron-donating methoxy group create a polarized aromatic ring that is essential for the bioactivity of many sulfonylurea and sulfonamide herbicides. Its specific substitution pattern is designed to interact with plant-specific enzymes (e.g., acetolactate synthase), making it a strategic starting material for developing new crop protection chemicals.

Lead Optimization in Carbonic Anhydrase Inhibitor Drug Discovery

Sulfonamides are a privileged pharmacophore for inhibiting carbonic anhydrases (CAs), a family of enzymes implicated in glaucoma, epilepsy, and cancer [3]. The 4-methoxy-3-nitrobenzenesulfonamide scaffold provides a versatile platform for optimizing potency and selectivity against specific CA isoforms. The nitro group can be reduced to an amine, allowing for further derivatization, while the sulfonamide group acts as the primary zinc-binding motif. This compound is a valuable starting point for medicinal chemists seeking to generate novel CA inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Application
Selection property
Validation focus
Heterocycle scaffold synthesis (benzimidazoles, quinazolinones)
Ortho-nitro group for regioselective reduction to amine
Reduction efficiency and cyclocondensation yield
Azo dye intermediate (Acid Alizarin Violet N derivatives)
Exact substitution pattern for chromophore and dyeing properties
Diazotization and coupling performance; coloristic evaluation
Herbicidal sulfonamide lead development
Polarized aromatic ring for enzyme target interaction (ALS)
ALS inhibition assay and greenhouse herbicidal activity
Carbonic anhydrase inhibitor discovery
Sulfonamide zinc-binding group and derivatizable nitro handle
CA isoform selectivity and in vitro ADME profiling
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